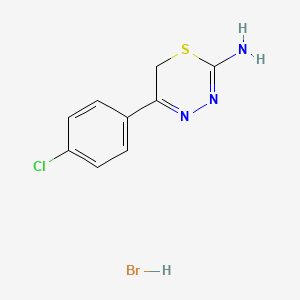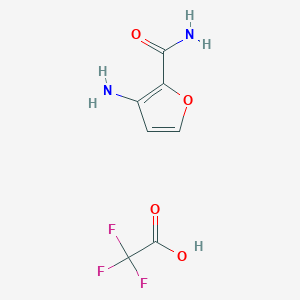
3-Aminofuran-2-carboxamide Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminofuran-2-carboxamide Trifluoroacetate is a chemical compound with the molecular formula C7H7F3N2O4 and a molecular weight of 240.14 . It is a useful research chemical and is often used as a building block in various chemical syntheses. The compound consists of a furan ring substituted with an amino group at the 3-position and a carboxamide group at the 2-position, along with a trifluoroacetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminofuran-2-carboxamide Trifluoroacetate typically involves the reaction of 3-aminofuran-2-carboxamide with trifluoroacetic acid. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that the compound is produced using similar synthetic routes as those used in laboratory settings, with optimization for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Aminofuran-2-carboxamide Trifluoroacetate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The trifluoroacetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxamide group can yield amine derivatives.
Scientific Research Applications
3-Aminofuran-2-carboxamide Trifluoroacetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Aminofuran-2-carboxamide Trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Aminofuran-2-carboxamide: Lacks the trifluoroacetate group.
2-Aminofuran-3-carboxamide: Has the amino and carboxamide groups at different positions on the furan ring.
3-Aminofuran-2-carboxylic acid: Has a carboxylic acid group instead of a carboxamide group.
Uniqueness
3-Aminofuran-2-carboxamide Trifluoroacetate is unique due to the presence of the trifluoroacetate group, which can impart different chemical properties and reactivity compared to similar compounds. This makes it a valuable building block for the synthesis of more complex molecules and for various scientific research applications.
Properties
CAS No. |
2006278-40-4 |
|---|---|
Molecular Formula |
C7H7F3N2O4 |
Molecular Weight |
240.14 g/mol |
IUPAC Name |
3-aminofuran-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H6N2O2.C2HF3O2/c6-3-1-2-9-4(3)5(7)8;3-2(4,5)1(6)7/h1-2H,6H2,(H2,7,8);(H,6,7) |
InChI Key |
IAKOKXGVJLZBFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1N)C(=O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


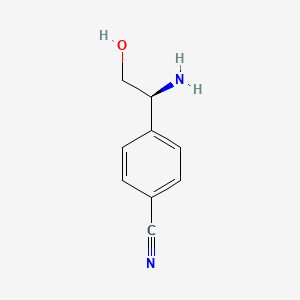
![Dimethyl 3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazono}pentanedioate](/img/structure/B12333998.png)
![(E)-N'-(4-chlorophenyl)-2-nitro-N-({[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}amino)ethanimidamide](/img/structure/B12334006.png)
![4-tert-butyl-2-[(1Z)-(hydroxyimino)methyl]phenol](/img/structure/B12334011.png)
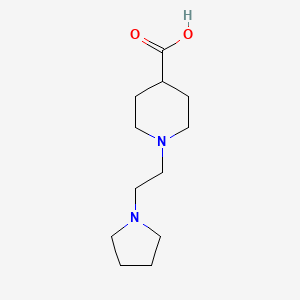
![(2E)-3-(4-bromophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal](/img/structure/B12334020.png)
![N3-(3-Chloro-4-fluorophenyl)-7-(pyridin-4-yl)furo[2,3-c]pyridine-2,3-diamine](/img/structure/B12334022.png)
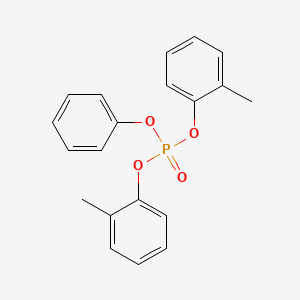
![2-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]oxy]acetic acid](/img/structure/B12334034.png)
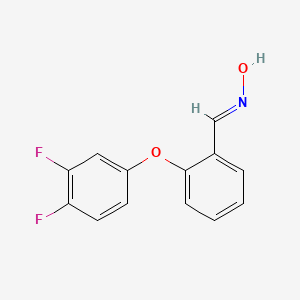
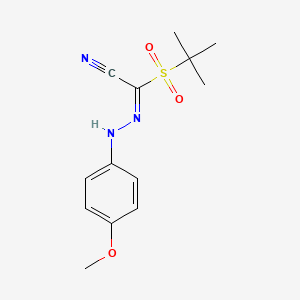
![ethyl (E)-4,4,4-trifluoro-3-hydroxy-2-[(5-methyl-1H-pyrazol-3-yl)iminomethyl]but-2-enoate](/img/structure/B12334056.png)
